molecular formula C14H15NO2 B2553754 2-(Anilinomethyl)-6-methoxyphenol CAS No. 3526-40-7

2-(Anilinomethyl)-6-methoxyphenol

Cat. No.: B2553754
CAS No.: 3526-40-7
M. Wt: 229.279
InChI Key: BNSNCGKEOMQYRI-UHFFFAOYSA-N
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Description

2-(Anilinomethyl)-6-methoxyphenol is a secondary amine derivative featuring a phenol core substituted with a methoxy group at the 6-position and an anilinomethyl group at the 2-position. This compound belongs to a class of Schiff base derivatives and related aminomethylphenols, which are synthesized via condensation of primary amines with aldehydes followed by reduction using agents like NaBH₄ . Its structural motif—combining phenolic and aniline moieties—confers unique physicochemical properties, such as hydrogen-bonding capacity and redox activity, making it relevant in coordination chemistry, catalysis, and pharmaceutical research .

Properties

IUPAC Name

2-(anilinomethyl)-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-17-13-9-5-6-11(14(13)16)10-15-12-7-3-2-4-8-12/h2-9,15-16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSNCGKEOMQYRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Anilinomethyl)-6-methoxyphenol typically involves the reaction of 6-methoxyphenol with an aniline derivative under specific conditions. One common method involves the use of a base to deprotonate the phenol, followed by the addition of an aniline derivative to form the desired product. The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 50-100°C) are typically used.

    Solvent: Common solvents include ethanol or methanol.

    Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Anilinomethyl)-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The aniline group can be reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

2-(Anilinomethyl)-6-methoxyphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Anilinomethyl)-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the aniline group can interact with enzymes and receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ in substituents on the aniline ring or phenol core, leading to distinct physicochemical and biological behaviors. Key examples include:

Compound Name Substituents/Modifications Molecular Weight Key Properties/Findings References
2-[(4-Chlorophenyl)aminomethyl]-6-methoxyphenol 4-Cl on aniline ring 277.75 Enhanced lipophilicity; used in coordination complexes for antitumor activity .
2-[(4-Methoxyanilino)methyl]phenol 4-OCH₃ on aniline; no 6-OCH₃ on phenol 243.28 Dihedral angle of 71.1° between aromatic rings; forms 1D hydrogen-bonded chains .
2-(Anilinomethyl)phenol No 6-OCH₃ on phenol 199.23 Simpler structure with lower thermal stability (decomposes ~180°C) .
2-(2,3-Dihydro-1H-perimidin-2-yl)-6-methoxyphenol Heterocyclic perimidine fusion 280.30 High toxicity (LD₅₀ < 7 mg/kg in rats); potential protein tyrosine phosphatase inhibitor .
Schiff Base (E)-2-(((2-Hydroxyphenyl)imino)methyl)-6-methoxyphenol Imine (-C=N-) linkage instead of amine 259.27 Superior antioxidant activity (IC₅₀ = 12.5 µM vs. 18.7 µM for BHT) .

Key Observations:

  • Substituent Effects : Chloro or methoxy groups on the aniline ring increase lipophilicity and alter intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .
  • Thermal Stability: The presence of a 6-methoxy group in 2-(anilinomethyl)-6-methoxyphenol enhances thermal stability (>210°C) compared to non-methoxy analogs .
  • Crystallinity: Smaller dihedral angles (e.g., 10.1° in 2-(4-methylanilinomethyl)-6-methoxyphenol vs. 71.1° in 2-[(4-methoxyanilino)methyl]phenol) correlate with tighter molecular packing and higher melting points .

Antimicrobial and Antitumor Potential

  • Vanadium Complexes: Ligands like 2-(benzothiazol-2-yl-hydrazonomethyl)-6-methoxyphenol form oxidovanadium(IV) complexes with µM-range cytotoxicity against cancer cells .
  • Heterocyclic Derivatives: 2-(2,3-Dihydro-1H-perimidin-2-yl)-6-methoxyphenol exhibits high toxicity (NOAEL = 7 mg/kg in rats) but shows promise as a protein tyrosine phosphatase 1B (PTP1B) inhibitor for diabetes treatment .

Antioxidant Activity

  • Schiff base analogs (e.g., (E)-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol) demonstrate radical scavenging activities surpassing butylated hydroxytoluene (BHT), with IC₅₀ values as low as 12.5 µM .

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